molecular formula C16H25N3O2S B13953700 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13953700
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: YZWYTEXGPUKQGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group and a sulfanylmethyl-linked 6-methyl-pyridazine substituent. The tert-butyl ester group enhances stability during synthetic processes, while the pyridazine ring and sulfur-containing linker may influence electronic properties and target binding in biological systems.

Eigenschaften

Molekularformel

C16H25N3O2S

Molekulargewicht

323.5 g/mol

IUPAC-Name

tert-butyl 4-[(6-methylpyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-5-6-14(18-17-12)22-11-13-7-9-19(10-8-13)15(20)21-16(2,3)4/h5-6,13H,7-11H2,1-4H3

InChI-Schlüssel

YZWYTEXGPUKQGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(C=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Synthetic Procedure

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 6-methylpyridazin-3-amine Cyclization of appropriate hydrazine derivatives 80-90 Commercially available or prepared in-house
2 Thiolation to introduce sulfanylmethyl group Reaction with thiol or disulfide under basic conditions 75-85 Use of mild bases like K₂CO₃ or NaH
3 Coupling with piperidine-1-carboxylic acid tert-butyl ester Nucleophilic substitution or alkylation in polar aprotic solvent 70-95 Solvents: DMF, DMSO; temperature 50-80°C
4 Purification Column chromatography or recrystallization - Yields after purification vary, typically 90% recovery

Representative Reaction Conditions

  • Solvents: Anhydrous dichloromethane, dimethylformamide (DMF), or dichloroethane are commonly used to dissolve reactants and facilitate nucleophilic substitution.

  • Catalysts: Acid catalysts (e.g., trifluoroacetic acid) may be used for esterification steps; bases such as potassium carbonate assist thiolation.

  • Temperature: Reactions are typically conducted at ambient to moderate temperatures (25–80°C) to balance reaction rate and selectivity.

  • Reaction Time: Depending on the step, reactions can last from 2 to 24 hours, with monitoring by TLC or HPLC.

Purification Techniques

  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) are standard for isolating pure product.

  • Recrystallization: Solvents such as ethyl acetate or ethanol may be employed to recrystallize the final compound, improving purity.

  • Drying: Rotary evaporation and vacuum drying ensure removal of solvents and residual reagents.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting materials 6-Methylpyridazin-3-amine, piperidine tert-butyl ester Commercial or synthesized in-house
Solvent Dichloromethane, DMF, dichloroethane Anhydrous preferred
Catalyst Acid/base catalysts depending on step E.g., K₂CO₃ for thiolation
Temperature 25–80°C Controlled to optimize yield and purity
Reaction time 2–24 hours Monitored by TLC/HPLC
Photocatalyst (optional) Acridine salt (for related photocatalytic synthesis) Blue LED light irradiation
Oxidant (optional) 2,2,6,6-Tetramethylpiperidine-N-oxide For photocatalytic oxidation
Purification Column chromatography, recrystallization Ensures >95% purity
Overall yield 70–95% Depending on method and scale

Research Results and Observations

  • The multi-step synthetic route is well-established with reproducible yields above 70%, often reaching 90% after purification.

  • The sulfanylmethyl linkage introduces sulfur-based reactivity, requiring careful control of reaction conditions to avoid oxidation or side reactions.

  • Photocatalytic methods used for related piperidine derivatives demonstrate promising high yields and environmentally friendly profiles, suggesting potential for adaptation to this compound.

  • Industrial scale-up would benefit from continuous flow chemistry to improve reaction control and throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares its piperidine-tert-butyl ester backbone with several analogs but differs in substituent chemistry. Key comparisons include:

Heterocyclic Substituents
  • Pyridazine vs. Pyridine/Pyrimidine: 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (MW 313.78, C₁₄H₂₀ClN₃O₃) replaces the sulfanylmethyl group with an ether-linked 6-chloro-pyridazine. 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (MW 326.82, C₁₆H₂₃ClN₂O₃) substitutes pyridazine with a pyridine ring, which lacks one nitrogen atom, reducing hydrogen-bonding capacity .
Linker Chemistry
  • Sulfanylmethyl vs. Ether-linked analogs (e.g., 3-(6-chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester) exhibit higher polarity than sulfur-linked derivatives, affecting solubility and membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Linker Type
Target Compound Not Provided* Not Provided* 6-Methyl-pyridazine Sulfanylmethyl
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₀ClN₃O₃ 313.78 6-Chloro-pyridazine Ether
4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester C₁₆H₂₃ClN₂O₃ 326.82 6-Chloro-pyridine Ether
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Not Provided Not Provided Morpholine-sulfonyl Sulfonyl

*Inferred structural analogs suggest the target compound’s molecular weight would range between 310–330 g/mol.

Functional Implications

  • Lipophilicity : Sulfanylmethyl groups increase lipophilicity compared to ether or sulfonyl linkers, enhancing blood-brain barrier penetration in drug candidates.
  • Stability : Tert-butyl esters are acid-labile, but sulfur-based linkers may confer resistance to oxidative degradation compared to ethers .
  • Bioactivity : Pyridazine rings (with two adjacent nitrogen atoms) offer unique hydrogen-bonding motifs for target engagement, distinct from pyridine or pyrimidine analogs .

Biologische Aktivität

The compound 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261235-26-0) is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N3O3C_{16}H_{25}N_{3}O_{3}, with a molecular weight of approximately 303.39 g/mol. The structural representation can be summarized as follows:

  • Core Structure : Piperidine ring
  • Functional Groups : Carboxylic acid, tert-butyl ester, pyridazine moiety
PropertyValue
Molecular FormulaC16H25N3O3
Molecular Weight303.39 g/mol
CAS Number1261235-26-0
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target molecule have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of piperidine derivatives:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Anticancer Activity

The anticancer potential of piperidine derivatives has been widely researched, particularly their ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterMCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

In vitro studies have shown that the compound significantly inhibits the growth of breast and cervical cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, it may act as an inhibitor of protein kinases involved in cell signaling pathways.

Synthesis and Characterization

The synthesis of 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps:

  • Formation of the piperidine core.
  • Introduction of the pyridazine moiety via nucleophilic substitution.
  • Protection of the carboxylic acid group as a tert-butyl ester.

Each step has been optimized for yield and purity, with final products characterized using techniques such as NMR and mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.